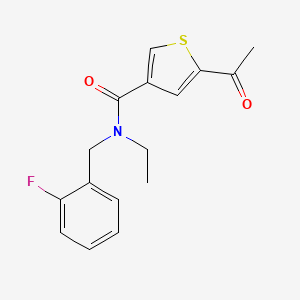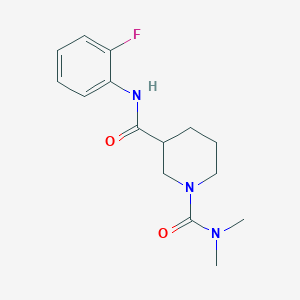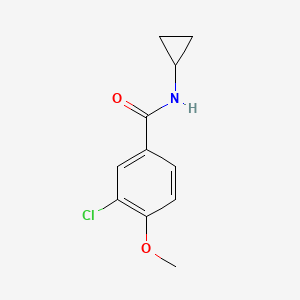![molecular formula C18H18ClN5S B5439027 2-(4-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B5439027.png)
2-(4-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-1-piperazinyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-1-piperazinyl)pyrimidine” is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperazine ring, and a thiazole ring . These groups are common in many biologically active compounds and pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrimidine ring might be formed through a reaction involving a 1,3-diamine . The piperazine ring could be formed through a reaction involving a bis(2-chloroethyl)amine . The thiazole ring could be formed through a reaction involving a 2-aminoethanethiol .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidine ring, a six-membered ring with two nitrogen atoms, is planar. The piperazine ring, a six-membered ring with two nitrogen atoms, is also planar. The thiazole ring, a five-membered ring with a nitrogen atom and a sulfur atom, is not planar .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. For example, the pyrimidine ring could undergo electrophilic substitution at the carbon atoms . The piperazine ring could undergo reactions at the nitrogen atoms, such as alkylation . The thiazole ring could undergo reactions at the sulfur atom, such as oxidation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, compounds with multiple ring structures are often relatively rigid, which can affect their solubility and stability. The presence of nitrogen and sulfur atoms could make the compound a weak base or weak acid, respectively .Mechanism of Action
The mechanism of action of this compound would depend on its biological target. Many drugs that contain pyrimidine, piperazine, or thiazole rings act by interacting with enzymes or receptors in the body . The specific interactions would depend on the exact structure of the compound and the nature of its target .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2-chlorophenyl)-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5S/c19-16-5-2-1-4-15(16)17-22-14(13-25-17)12-23-8-10-24(11-9-23)18-20-6-3-7-21-18/h1-7,13H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETTXXOYJZPHMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSC(=N2)C3=CC=CC=C3Cl)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(4-methoxyphenyl)-3-oxo-1-phenylpropyl]cyclohexanone](/img/structure/B5438949.png)
![2-(1,3-benzothiazol-2-ylthio)-3-[4-(dimethylamino)phenyl]acrylonitrile](/img/structure/B5438956.png)
![3-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,5,6-trimethyl-2(1H)-pyridinone](/img/structure/B5438957.png)
![2-(4-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5438963.png)
![methyl 4-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}-2-thiophenecarboxylate](/img/structure/B5438972.png)
![3-{[(3,4-difluorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5438981.png)


![5-imino-2-isobutyl-6-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5439000.png)
![N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]-N-phenylmethanesulfonamide](/img/structure/B5439008.png)

![7-(cyclopentylcarbonyl)-N,N-dimethyl-2-(4-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5439024.png)

![N-benzyl-7-(cyclobutylcarbonyl)-N-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5439043.png)
